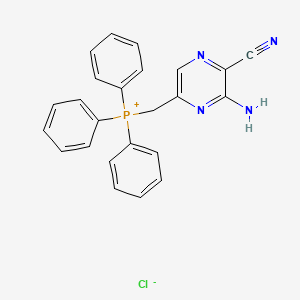
((6-Amino-5-cyanopyrazin-2-yl)methyl)(triphenyl)phosphonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((6-Amino-5-cyanopyrazin-2-yl)methyl)(triphenyl)phosphonium chloride: is a chemical compound with the molecular formula C24H20N4P.Cl . It is a phosphonium salt that contains a pyrazine ring substituted with an amino group and a cyano group, along with a triphenylphosphonium moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((6-Amino-5-cyanopyrazin-2-yl)methyl)(triphenyl)phosphonium chloride typically involves the reaction of 6-amino-5-cyanopyrazine with triphenylphosphine in the presence of a suitable chlorinating agent. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: ((6-Amino-5-cyanopyrazin-2-yl)methyl)(triphenyl)phosphonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phosphonium salts.
Aplicaciones Científicas De Investigación
Chemistry: ((6-Amino-5-cyanopyrazin-2-yl)methyl)(triphenyl)phosphonium chloride is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides, which are intermediates in the Wittig reaction for the synthesis of alkenes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate or as a precursor in the synthesis of therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of advanced polymers and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of ((6-Amino-5-cyanopyrazin-2-yl)methyl)(triphenyl)phosphonium chloride involves its interaction with specific molecular targets and pathways. The triphenylphosphonium moiety allows the compound to penetrate cell membranes and accumulate in mitochondria, where it can exert its effects. The compound may disrupt mitochondrial function, leading to cell death in cancer cells or inhibition of microbial growth.
Comparación Con Compuestos Similares
- (6-Amino-5-cyanopyrazin-2-yl)methyltriphenylphosphonium bromide
- (6-Amino-5-cyanopyrazin-2-yl)methyltriphenylphosphonium iodide
- (6-Amino-5-cyanopyrazin-2-yl)methyltriphenylphosphonium fluoride
Uniqueness: ((6-Amino-5-cyanopyrazin-2-yl)methyl)(triphenyl)phosphonium chloride is unique due to its specific combination of functional groups and the presence of the chloride ion. This combination imparts distinct chemical reactivity and biological activity compared to its bromide, iodide, and fluoride counterparts.
Propiedades
Número CAS |
58091-64-8 |
|---|---|
Fórmula molecular |
C24H20ClN4P |
Peso molecular |
430.9 g/mol |
Nombre IUPAC |
(6-amino-5-cyanopyrazin-2-yl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C24H20N4P.ClH/c25-16-23-24(26)28-19(17-27-23)18-29(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-15,17H,18H2,(H2,26,28);1H/q+1;/p-1 |
Clave InChI |
NXEYLFANCLPUKR-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC2=CN=C(C(=N2)N)C#N)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl-](/img/structure/B13139172.png)
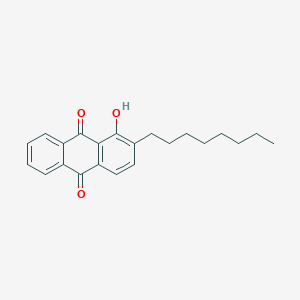
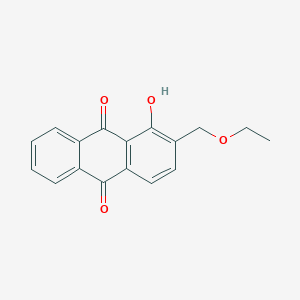
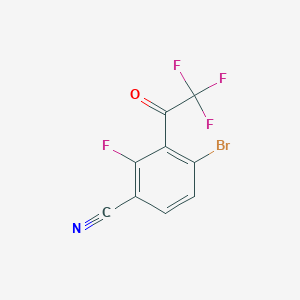
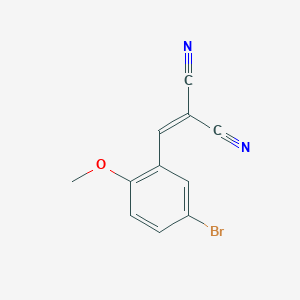
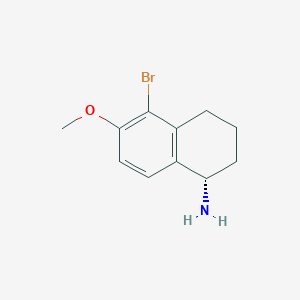
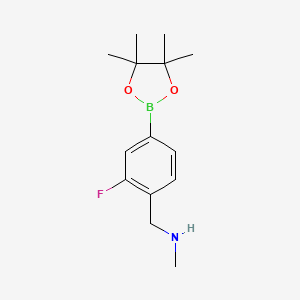
![tert-Butyl 6-chlorobenzo[d]isoxazole-3-carboxylate](/img/structure/B13139206.png)
![6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B13139213.png)

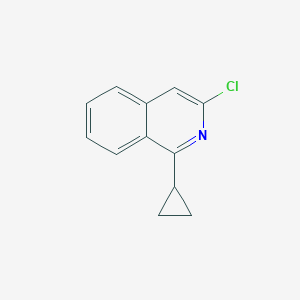


![2-Iodothiazolo[4,5-b]pyridine](/img/structure/B13139256.png)
